4-methoxy-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide
Overview
Description
4-methoxy-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a quinoxaline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide typically involves the following steps:
Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized by condensing ortho-diamines with 1,2-diketones.
Coupling Reactions: The quinoxaline derivative is then coupled with a benzamide derivative through a series of reactions, often involving Suzuki–Miyaura coupling. This reaction is facilitated by palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
4-methoxy-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A related compound with a simpler structure, used in similar applications.
N-methoxy-N-methylbenzamide: Another benzamide derivative with different functional groups.
Uniqueness
4-methoxy-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide is unique due to its combination of a methoxy group, a quinoxaline moiety, and a benzamide structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-8-17(22-14-24-19-5-3-4-6-20(19)25-22)13-21(15)26-23(27)16-9-11-18(28-2)12-10-16/h3-14H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBWUJFYGSMEQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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